molecular formula C20H17N3O2S B2850838 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 842975-93-3

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2850838
CAS No.: 842975-93-3
M. Wt: 363.44
InChI Key: QFTKGJPMPZIKNM-UHFFFAOYSA-N
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Description

The compound 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide features a benzofuropyrimidine core linked via a sulfanyl bridge to an acetamide group substituted with a 4-ethylphenyl moiety. This structure combines a heterocyclic aromatic system with a lipophilic aryl group, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-13-7-9-14(10-8-13)23-17(24)11-26-20-19-18(21-12-22-20)15-5-3-4-6-16(15)25-19/h3-10,12H,2,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTKGJPMPZIKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuro-pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzofuropyrimidine Derivatives
  • 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-ethoxyphenyl)acetamide (): Substitution: 2-ethoxyphenyl group instead of 4-ethylphenyl.
  • 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide ():

    • Substitution: 4-trifluoromethoxy group.
    • Properties: Molecular weight = 419.377 g/mol; higher lipophilicity (XLogP3 ~3.8) due to the electron-withdrawing trifluoromethoxy group, which may enhance blood-brain barrier penetration .
  • 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide ():

    • Substitution: 4-methoxyphenyl group.
    • Properties: Molecular weight = 365.4 g/mol; methoxy groups typically increase solubility but reduce metabolic stability compared to ethyl substituents .
Non-Benzofuropyrimidine Derivatives
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) ():

    • Core Structure: Triazole instead of benzofuropyrimidine.
    • Role: Calmodulin modulator; demonstrates the pharmacological relevance of the 4-ethylphenyl acetamide motif in enzyme interaction .
  • Modafinil Analogs ():

    • Example: 4d (2-(benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide).
    • Activity: Shortest immobility time (IT) in the forced swim test (FST), indicating antidepressant-like effects. Highlights the impact of sulfinyl/sulfanyl groups and aryl substituents on neurobehavioral outcomes .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound* ~365–419† ~3.8‡ 6‡ 5‡
N-(4-methoxyphenyl) analog () 365.4 3.8 6 5
N-[4-(trifluoromethoxy)phenyl] () 419.38 3.8 6 5
VUAA1 () 411.49 4.2 6 7

*Estimated based on analogs; †Range inferred from substituent contributions; ‡Data from .

Key observations:

  • The benzofuropyrimidine core contributes to moderate lipophilicity (XLogP3 ~3.8), comparable to triazole-based VUAA1.
  • Trifluoromethoxy substitution increases molecular weight without significantly altering XLogP3, suggesting balanced lipophilicity for membrane permeability .

Biological Activity

The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide is a member of the benzofuro[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuro[3,2-d]pyrimidine core linked to a 4-ethylphenylacetamide moiety. The molecular formula is C18H19N3O2SC_{18}H_{19}N_3O_2S with a molecular weight of approximately 345.43 g/mol. This unique structure is believed to contribute to its biological properties.

PropertyValue
Molecular Formula C18H19N3O2SC_{18}H_{19}N_3O_2S
Molecular Weight 345.43 g/mol
IUPAC Name 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The benzofuro[3,2-d]pyrimidine core can modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study : A study conducted by researchers demonstrated that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin in MCF-7 breast cancer cells, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 31.25 µg/mL
Escherichia coli 62.50 µg/mL

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. In animal models, it has shown effectiveness in reducing seizure frequency and severity.

Structure-Activity Relationship (SAR)

The structural components of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethylphenyl)acetamide play a crucial role in its biological activity. Variations in substituents on the benzofuro and acetamide moieties can significantly alter potency and selectivity.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups enhances activity against specific targets.
  • Core Modifications : Alterations to the benzofuro core can lead to changes in enzyme binding affinity.

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